Naloxone

Blood-Brain Barrier CNS Pharmacokinetics Peripheral Opioid Antagonism

Naloxone is the definitive, rapid-onset, short-acting competitive antagonist at μ, κ, and δ opioid receptors, distinguished by its high CNS penetrance and ~2-hour half-life. This profile enables precisely controlled, reversible blockade in stress-induced analgesia models and within-subject crossover designs. For analytical and regulatory workflows, procure the USP Reference Standard—the sole material with pharmacopoeial identity and purity specifications (anhydrous basis) required for stability-indicating HPLC method validation and system suitability testing. In GLP toxicology, its unmatched intravenous reversal of opioid-induced respiratory depression, unattainable with peripherally restricted antagonists, establishes it as the essential rescue agent. Ensure experimental reproducibility and regulatory authority; select compendial-grade Naloxone.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 465-65-6
Cat. No. B1662785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxone
CAS465-65-6
SynonymsAbello, Naloxone
Curamed, Naloxon
Dihydride, Naloxone Hydrochloride
Hydrobromide, Naloxone
Hydrochloride Dihydride, Naloxone
Hydrochloride, Naloxone
MRZ 2593
MRZ 2593 Br
MRZ 2593-Br
MRZ 2593Br
MRZ-2593
MRZ2593
Nalone
Naloxon Curamed
Naloxon ratiopharm
Naloxon-ratiopharm
Naloxone
Naloxone Abello
Naloxone Hydrobromide
Naloxone Hydrochloride
Naloxone Hydrochloride Dihydride
Naloxone Hydrochloride, (5 beta,9 alpha,13 alpha,14 alpha)-Isomer
Naloxone, (5 beta,9 alpha,13 alpha,14 alpha)-Isomer
Narcan
Narcanti
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
InChIInChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1
InChIKeyUZHSEJADLWPNLE-GRGSLBFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
Soluble in chloroform;  practically insoluble in petroleum ether
5.64e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Naloxone (CAS 465-65-6): Essential Procurement & Selection Criteria for the Prototype Opioid Receptor Antagonist


Naloxone is a semi-synthetic derivative of thebaine and functions as a pure, competitive antagonist at μ-, κ-, and δ-opioid receptors. It is the prototype agent for the emergency reversal of opioid-induced respiratory depression and is listed by the World Health Organization as an essential medicine [1]. Its rapid onset and short duration of action define its clinical niche, distinguishing it from longer-acting antagonists like naltrexone and nalmefene. As a reference standard, it is strictly defined by pharmacopoeial monographs (USP, EP) to ensure purity and identity for analytical and research applications [2].

Why Naloxone (CAS 465-65-6) Cannot Be Substituted: Critical Pharmacological & Biopharmaceutical Differences from Analogs


Despite sharing a common opioid receptor target, naloxone, naltrexone, nalmefene, and methylnaltrexone are not interchangeable. Their profound differences in key biopharmaceutical and pharmacological parameters—specifically, central nervous system (CNS) penetrance, elimination half-life, and oral bioavailability—dictate their specific and non-fungible roles in research, drug development, and clinical toxicology [1]. Substituting one antagonist for another without accounting for these quantitative differences will lead to invalid experimental outcomes or, in a clinical context, treatment failure. For instance, using a peripherally restricted antagonist like methylnaltrexone for a CNS-mediated effect, or a long-acting antagonist like nalmefene for a short-term challenge study, would confound results [2].

Naloxone (CAS 465-65-6) vs. Comparators: A Quantitative Evidence Guide for Informed Procurement


CNS Exposure: Verifiable High Brain Penetration of Naloxone vs. Peripherally-Restricted Naloxegol

Naloxone demonstrates unequivocally high CNS penetration, which is the essential property for its use as a systemic opioid overdose antidote. In a direct head-to-head study in male Sprague Dawley rats, the brain-to-plasma concentration ratio of naloxone was quantified and found to be approximately 12-fold higher than that of the comparator naloxegol [1]. Naloxegol is a pegylated derivative intentionally designed to restrict CNS access for treating peripheral opioid effects without central withdrawal.

Blood-Brain Barrier CNS Pharmacokinetics Peripheral Opioid Antagonism Comparative Neuropharmacology

Oral Bioavailability: Naloxone vs. Naltrexone Exhibit Equivalent and Extreme First-Pass Metabolism

Both naloxone and naltrexone are unsuitable for achieving systemic effects via oral administration due to extremely low bioavailability, a critical factor for route-specific study design. A head-to-head study in rats quantified this limitation, finding that the absolute oral bioavailability of both naloxone and naltrexone is essentially identical and negligible, at less than 1% [1]. This demonstrates that neither compound is interchangeable for oral systemic dosing.

First-Pass Metabolism Oral Bioavailability Pharmacokinetics Drug Delivery Research

Half-Life and Duration of Action: The Critical Difference Between Naloxone and Nalmefene

Naloxone's short elimination half-life of approximately 2 hours is a defining characteristic, differentiating it sharply from the longer-acting antagonist nalmefene. This is not a deficit but a feature that provides reversibility and fine control. A recent comparative review highlights that nalmefene's half-life is approximately 11 hours—roughly 5.5-fold longer than the 2-hour half-life of naloxone [1]. This difference is further supported by pharmacokinetic data showing an elimination half-life of 2.08 hours for intranasal naloxone versus 11.40 hours for intranasal nalmefene [2].

Elimination Half-Life Duration of Action Opioid Overdose Reversal Comparative Pharmacokinetics

Central vs. Peripheral Antagonism: Naloxone's Superior Reversal of CNS-Mediated Respiratory Depression vs. Methylnaltrexone

A direct, placebo-controlled study in healthy volunteers quantitatively established naloxone's superiority over the quaternary derivative methylnaltrexone (MNTX) for reversing the life-threatening CNS effect of opioid-induced respiratory depression. Naloxone (5 µg/kg) reversed the morphine-induced depression of the hypoxic ventilatory response to 85% of the control value at 80 minutes post-morphine, while MNTX (0.3 mg/kg) and placebo showed no significant reversal effect [1].

Central Nervous System Respiratory Depression Peripheral Opioid Antagonism Comparative Pharmacology

Pharmacopoeial Identity and Purity: Verifiable Standardization for Analytical and Formulation Science

For analytical and quality control laboratories, procurement of a validated reference standard is non-negotiable. Naloxone is officially monographed in major pharmacopoeias, providing a legal and scientific benchmark for identity, purity, and assay. The United States Pharmacopeia (USP) monograph for Naloxone Hydrochloride specifies an assay purity range of 98.0% to 100.5% on a dried basis, a precise standard against which all analytical work can be calibrated [1].

Reference Standard Quality Control Analytical Chemistry Pharmaceutical Analysis

Naloxone (CAS 465-65-6) in Practice: Procurement-Linked Application Scenarios


Scenario 1: In Vivo CNS Pharmacology Studies Requiring Transient Opioid Receptor Blockade

A research team is investigating the role of endogenous opioid peptides in a rodent model of stress-induced analgesia. Naloxone is the optimal choice due to its well-characterized, rapid, and transient blockade of CNS opioid receptors, evidenced by its high brain-to-plasma ratio [1]. Its short half-life (~2 hours) [2] allows for a controlled experimental window of antagonism, after which the animal's system returns to baseline, enabling within-subject crossover designs. Procurement of a high-purity compendial grade [3] ensures reproducible results across experimental cohorts.

Scenario 2: Method Development and Validation for Quality Control of Opioid Antagonist Formulations

An analytical laboratory is tasked with developing a stability-indicating HPLC method for a new naloxone nasal spray. A USP Naloxone Reference Standard is the only appropriate material for this work. Its precise identity and purity specifications (e.g., 98.0–100.5% anhydrous basis) [3] provide the necessary traceability and authority for system suitability testing, assay calibration, and validation of the final method. Using a non-compendial chemical would invalidate the regulatory filing.

Scenario 3: Preclinical Toxicology Study of an Opioid Agonist Requiring a Rescue Agent

In a GLP toxicology study of a novel, high-potency opioid agonist, a reliable rescue protocol for accidental overdose in large animals is mandatory. Naloxone is selected as the standard-of-care rescue agent. The evidence shows its intravenous administration provides immediate and effective reversal of opioid-induced respiratory depression, a property not shared by peripherally restricted antagonists like methylnaltrexone [4]. Its short duration of action is a safety advantage, minimizing prolonged physiological disruption in a non-overdosed animal.

Scenario 4: Ex Vivo Receptor Binding Assays to Characterize New Chemical Entities (NCEs)

A drug discovery team is screening a library of novel compounds for affinity at the μ-opioid receptor (MOR). Radioligand displacement assays require a well-characterized, non-selective competitive antagonist as a positive control to define non-specific binding. Naloxone, with its established high affinity for MOR, serves this exact purpose. Its Ki value and competitive mechanism are widely published [5], providing a benchmark against which the binding characteristics of NCEs can be reliably compared across different assay runs and laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naloxone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.